N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic carboxamide derivative featuring a dihydropyridine core substituted with a 4-chloro-3-nitrophenyl group at the N-position and a 4-methylbenzyl moiety at the 1-position.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4/c1-13-4-6-14(7-5-13)12-23-10-2-3-16(20(23)26)19(25)22-15-8-9-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTYSUPFKOHQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Chlorination: Introduction of the chloro group to the aromatic ring.
Formation of the dihydropyridine ring: This step involves the cyclization of appropriate precursors.
Amidation: Formation of the carboxamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of dihydropyridine derivatives, including N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, as promising anticancer agents. These compounds can inhibit critical enzymes involved in cancer cell proliferation. For instance, they have shown efficacy in targeting dihydrofolate reductase and thymidylate synthase, which are vital for DNA synthesis and repair in cancer cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Dihydropyridine derivatives exhibit activity against various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or function, leading to cell death .
Structure-Activity Relationship Studies
The structure of N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has been analyzed to understand how different substituents affect its biological activity. Research indicates that modifications to the phenyl rings can enhance both the potency and selectivity of the compound against specific targets .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the dihydropyridine core through cyclization reactions.
- Introduction of the nitrophenyl and methylphenyl substituents via nucleophilic substitution reactions.
Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound over 48 hours .
Antimicrobial Testing
In another study, N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that the compound had a notable inhibitory effect on both bacterial strains, suggesting potential for further development as an antibacterial agent .
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a dihydropyridine-carboxamide scaffold with several analogs, differing primarily in substituent patterns. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations
Electronic Effects: The target compound’s 4-chloro-3-nitrophenyl group introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets (e.g., kinase ATP pockets) compared to the purely nitro-substituted analog in .
Steric Considerations :
- The 4-methyl substituent on the benzyl group minimizes steric hindrance compared to bulkier groups (e.g., trifluoromethyl in DM-20), possibly favoring entropic gains during ligand-receptor interactions .
Solubility and Stability: Unlike DM-20, which incorporates a methoxy group for solubility, the target compound lacks polar substituents, suggesting lower aqueous solubility. This could limit its bioavailability in unoptimized formulations .
Research Findings and Limitations
- Synthetic Accessibility : The dihydropyridine-carboxamide scaffold is synthetically tractable, as evidenced by analogs in and . However, regioselective nitration and chlorination steps for the target compound may require stringent conditions to avoid byproducts .
- Biological Data Gap: No direct activity data for the target compound were found in the provided evidence. Inferences are drawn from structural analogs, which limits mechanistic conclusions.
- Crystallographic Insights : Tools like SHELX and ORTEP-3 () could elucidate its crystal structure, aiding in understanding conformational preferences and intermolecular interactions .
Biological Activity
N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H14ClN3O3
- Molecular Weight : 319.74 g/mol
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Potential
Dihydropyridine derivatives have also been explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, a related compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model, indicating potential as a therapeutic agent in oncology .
Biological Activity Data
The following table summarizes key biological activities associated with N-(4-chloro-3-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide and related compounds:
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial properties of several dihydropyridine derivatives against common pathogens. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL, showcasing its potent antibacterial activity . -
In Vivo Anticancer Study :
In a preclinical model using GTL-16 human gastric carcinoma xenografts, the compound demonstrated significant tumor suppression after oral administration. These findings support further investigation into its use as a chemotherapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
